Cas no 2034501-30-7 (1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine)

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(1-benzylpiperidin-4-yl)-4-pyridin-2-ylpiperazine
- 1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
- 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
-
- インチ: 1S/C21H28N4/c1-2-6-19(7-3-1)18-23-12-9-20(10-13-23)24-14-16-25(17-15-24)21-8-4-5-11-22-21/h1-8,11,20H,9-10,12-18H2
- InChIKey: JBKLVKMRSJDFEB-UHFFFAOYSA-N
- SMILES: N1(C([H])([H])C([H])([H])N(C2=C([H])C([H])=C([H])C([H])=N2)C([H])([H])C1([H])[H])C1([H])C([H])([H])C([H])([H])N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 379
- XLogP3: 3.2
- トポロジー分子極性表面積: 22.6
1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3395-0102-10mg |
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine |
2034501-30-7 | 10mg |
$118.5 | 2023-09-11 | ||
Life Chemicals | F3395-0102-2μmol |
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine |
2034501-30-7 | 2μmol |
$85.5 | 2023-09-11 | ||
Life Chemicals | F3395-0102-5μmol |
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine |
2034501-30-7 | 5μmol |
$94.5 | 2023-09-11 | ||
Life Chemicals | F3395-0102-5mg |
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine |
2034501-30-7 | 5mg |
$103.5 | 2023-09-11 | ||
Life Chemicals | F3395-0102-15mg |
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine |
2034501-30-7 | 15mg |
$133.5 | 2023-09-11 | ||
Life Chemicals | F3395-0102-1mg |
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine |
2034501-30-7 | 1mg |
$81.0 | 2023-09-11 | ||
Life Chemicals | F3395-0102-4mg |
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine |
2034501-30-7 | 4mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3395-0102-2mg |
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine |
2034501-30-7 | 2mg |
$88.5 | 2023-09-11 | ||
Life Chemicals | F3395-0102-10μmol |
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine |
2034501-30-7 | 10μmol |
$103.5 | 2023-09-11 | ||
Life Chemicals | F3395-0102-3mg |
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine |
2034501-30-7 | 3mg |
$94.5 | 2023-09-11 |
1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine 関連文献
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazineに関する追加情報
Research Brief on 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine (CAS: 2034501-30-7)
1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine (CAS: 2034501-30-7) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology. This research brief synthesizes the latest findings on this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
The compound's structure features a benzylpiperidine moiety linked to a pyridinylpiperazine group, which confers unique binding affinities to various biological targets. Recent in vitro and in vivo studies have demonstrated its high affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, its interaction with specific kinase targets has sparked interest in its use as an anticancer agent.
One of the most notable advancements in the study of 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine is its role as a selective inhibitor of certain G protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits nanomolar affinity for the 5-HT2A receptor, with minimal off-target effects. This selectivity makes it a promising candidate for further development as a therapeutic agent with reduced side effects.
In the context of oncology, recent preclinical studies have explored the compound's ability to modulate key signaling pathways involved in tumor growth and metastasis. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine inhibits the PI3K/AKT/mTOR pathway in certain cancer cell lines, leading to apoptosis and reduced proliferation. These findings suggest its potential as a targeted therapy for cancers with dysregulated PI3K signaling.
The pharmacokinetic profile of 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine has also been a focus of recent investigations. Studies have shown favorable absorption and distribution characteristics, with good blood-brain barrier penetration—a critical factor for CNS-targeted therapies. However, challenges remain in optimizing its metabolic stability and reducing first-pass effects, which are areas of active research in drug development programs.
Looking forward, the compound's versatility as a chemical scaffold presents opportunities for structural modifications to enhance its therapeutic properties. Several research groups are currently exploring derivatives with improved selectivity and potency, while maintaining the favorable pharmacological profile of the parent compound. These efforts are expected to yield new clinical candidates in the coming years, particularly for CNS disorders and precision oncology applications.
2034501-30-7 (1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine) Related Products
- 2169907-32-6(1-ethyl-4-oxo-quinoline-3-sulfonyl chloride)
- 2229121-30-4(3-(2,6-Dichloropyridin-4-yl)butan-1-amine)
- 847862-26-4(tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate)
- 876685-48-2(N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide)
- 1804060-43-2(2-(Bromomethyl)-4-hydroxyphenylpropanal)
- 221636-18-6(5-Bromo-1-phenyl-1H-benzoimidazole)
- 2171709-68-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pyridine-4-carboxylic acid)
- 1361651-70-8(3'-(Difluoromethyl)-2,3,6-trichloro-4'-(trifluoromethyl)biphenyl)
- 1528990-18-2(2-(1H-1,2,3-triazol-4-yl)butanoic acid)
- 500024-77-1((Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide)




